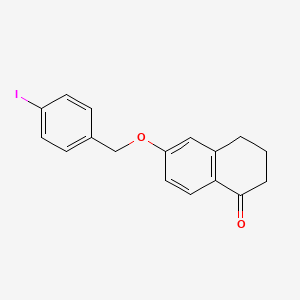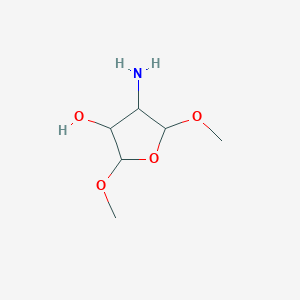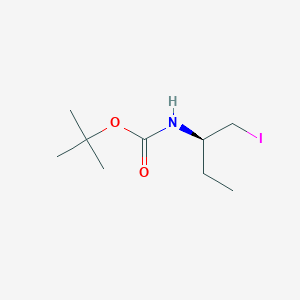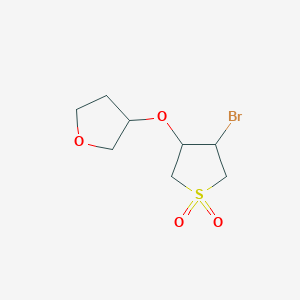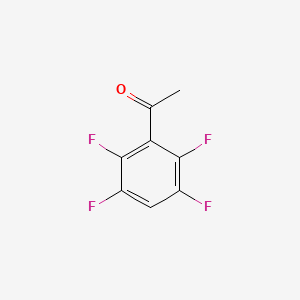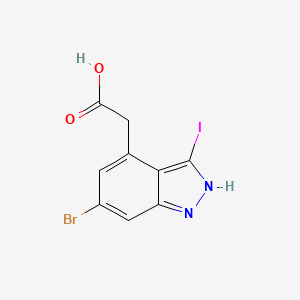amine](/img/structure/B13085064.png)
[1-(Ethanesulfonyl)propan-2-yl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethanesulfonyl)propan-2-ylamine is a chemical compound with the molecular formula C6H15NO2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethanesulfonyl group attached to a propan-2-yl group, which is further connected to a methylamine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethanesulfonyl)propan-2-ylamine typically involves the reaction of ethanesulfonyl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethanesulfonyl chloride+Propan-2-ylamine→1-(Ethanesulfonyl)propan-2-ylamine+HCl
Industrial Production Methods
In an industrial setting, the production of 1-(Ethanesulfonyl)propan-2-ylamine involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
化学反应分析
Types of Reactions
1-(Ethanesulfonyl)propan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and sulfonamides.
科学研究应用
1-(Ethanesulfonyl)propan-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(Ethanesulfonyl)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The ethanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
1-(Ethanesulfonyl)propan-2-ylamine: Similar structure but with an ethyl group instead of a methyl group.
1-(Methanesulfonyl)propan-2-ylamine: Contains a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness
1-(Ethanesulfonyl)propan-2-ylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C6H15NO2S |
|---|---|
分子量 |
165.26 g/mol |
IUPAC 名称 |
1-ethylsulfonyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15NO2S/c1-4-10(8,9)5-6(2)7-3/h6-7H,4-5H2,1-3H3 |
InChI 键 |
ZFMYMLQDWIHUGT-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
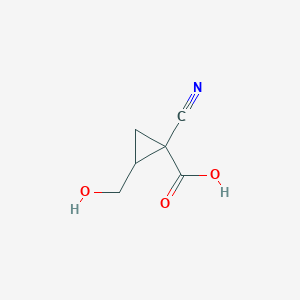
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
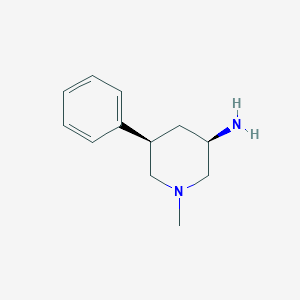
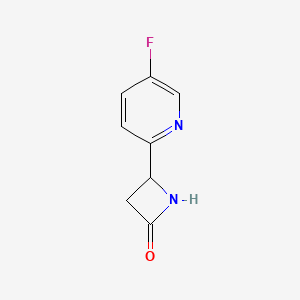
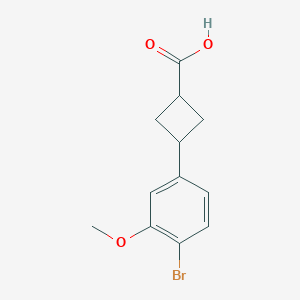
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
